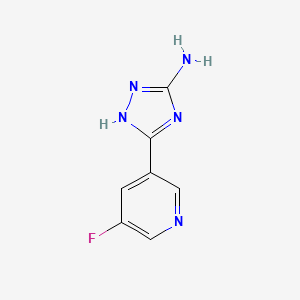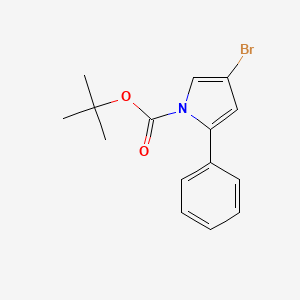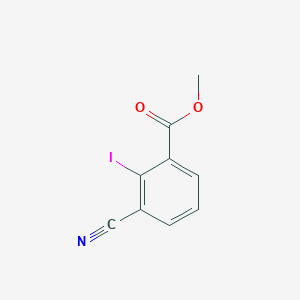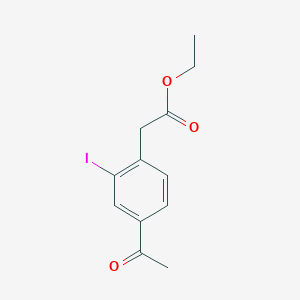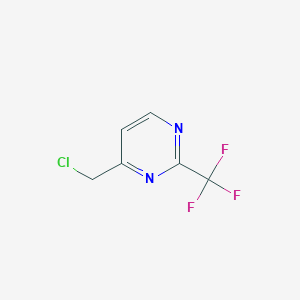
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains both chlorine and trifluoromethyl functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)pyrimidine with chloromethylating agents under controlled conditions. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Analyse Des Réactions Chimiques
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the chloromethyl group can participate in covalent bonding with target molecules. Detailed studies on the molecular pathways involved are available in specialized research articles .
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine can be compared with other similar compounds such as:
2-(Trifluoromethyl)pyrimidine: Lacks the chloromethyl group, resulting in different reactivity.
4-(Chloromethyl)pyrimidine: Lacks the trifluoromethyl group, affecting its stability and interactions.
Trifluoromethyl ketones: These compounds have different functional groups but share the trifluoromethyl moiety, leading to some similarities in reactivity and applications.
This compound’s unique combination of functional groups makes it particularly valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H4ClF3N2 |
|---|---|
Poids moléculaire |
196.56 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2 |
Clé InChI |
RWGOXQYMABABEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
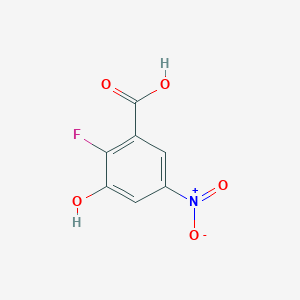
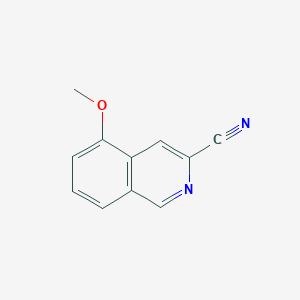
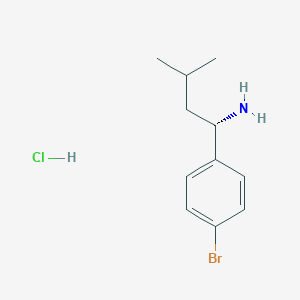
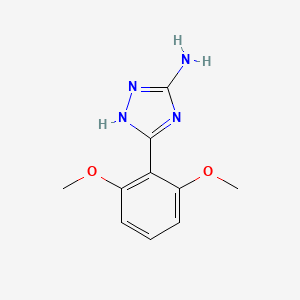
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
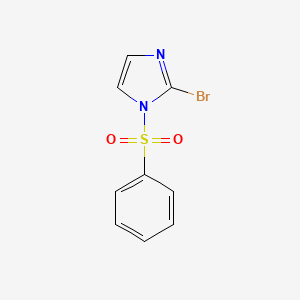

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
